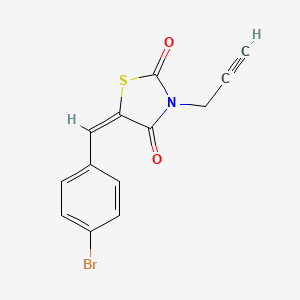![molecular formula C22H21FN2O5S B5008637 N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B5008637.png)
N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dimethoxybenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dimethoxybenzenesulfonohydrazide, commonly known as FBSH, is a novel sulfonohydrazide compound that has gained attention in recent years due to its potential applications in scientific research. FBSH is a synthetic compound that can be prepared through a multistep process involving several chemical reactions.
Scientific Research Applications
FBSH has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that FBSH can inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. FBSH has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of FBSH is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. FBSH may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FBSH has been shown to have several biochemical and physiological effects. Studies have shown that FBSH can inhibit the activity of certain enzymes, such as proteasomes and cathepsins, which are involved in cell growth and proliferation. FBSH has also been shown to induce apoptosis in cancer cells. In addition, FBSH has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of FBSH is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro. This makes it a potential candidate for cancer therapy. However, there are also limitations to using FBSH in lab experiments. For example, the mechanism of action of FBSH is not fully understood, which could make it difficult to optimize its use in cancer therapy. In addition, FBSH has not yet been tested extensively in animal models, so its efficacy and safety in vivo are not yet known.
Future Directions
There are several future directions for research on FBSH. One area of research could be to further investigate the mechanism of action of FBSH, in order to optimize its use in cancer therapy. Another area of research could be to test the efficacy and safety of FBSH in animal models, in order to better understand its potential as a cancer therapy. Finally, researchers could investigate the potential use of FBSH in the treatment of other diseases, such as inflammatory diseases.
Synthesis Methods
The synthesis of FBSH involves a multistep process that begins with the preparation of 2,4-dimethoxybenzene. This compound is then reacted with benzaldehyde and potassium hydroxide to form 4-[(2-hydroxybenzyl)oxy]benzaldehyde. The resulting compound is then reacted with 2-fluorobenzyl chloride to form 4-[(2-fluorobenzyl)oxy]benzaldehyde. Finally, the compound is reacted with sulfonohydrazide to form FBSH.
properties
IUPAC Name |
N-[(Z)-[4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S/c1-28-19-11-12-22(21(13-19)29-2)31(26,27)25-24-14-16-7-9-18(10-8-16)30-15-17-5-3-4-6-20(17)23/h3-14,25H,15H2,1-2H3/b24-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVSJFGHVAGRHT-OYKKKHCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)OCC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-methyl-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5008560.png)

![3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-{[2-(methylthio)phenoxy]methyl}isoxazole](/img/structure/B5008578.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5008588.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5008590.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5008591.png)
![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5008597.png)
![3-chloro-N-cyclohexyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5008607.png)
![N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B5008611.png)
![N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5008626.png)
![2-benzyl-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5008634.png)

![butyl 4-({[(3-bromo-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5008655.png)
